4-(2-Fluoro-4-hydroxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZOGYLGSYAMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680797 | |
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-83-9 | |
| Record name | 2′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189161-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorine atom and a hydroxyphenyl group, which contribute to its lipophilicity and ability to form hydrogen bonds with biological molecules. These characteristics enhance its interaction with various biological targets, making it a candidate for therapeutic applications.
Organic Synthesis
4-(2-Fluoro-4-hydroxyphenyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of new materials and as an intermediate in the synthesis of more complex compounds. The compound's reactivity allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Anti-Hepatitis B Activity : Investigations into nucleoside analogs suggest that compounds related to this structure may possess anti-hepatitis B virus activity by interfering with viral replication processes.
Medicinal Chemistry
This compound is being studied for its potential therapeutic properties. Its structural features allow it to interact with specific molecular targets, which may lead to the development of new drugs. Notably, it has been investigated for:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various metabolic pathways.
- Receptor Modulation : Its structural components allow it to bind to receptors, potentially altering their function and influencing downstream signaling pathways.
Case Studies
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth; minimum bactericidal concentration (MBC) lower than traditional antibiotics. |
| Anti-HBV Activity | Potential inhibition of hepatitis B virus replication; promising for antiviral therapy. |
| Enzyme Inhibition (Tyrosinase) | Effective reduction in enzyme activity; implications for cosmetic applications in skin-lightening agents. |
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
Discussion of Key Findings
- Structural Influence on Acidity: The presence of electron-withdrawing fluorine and electron-donating hydroxyl groups in this compound likely results in a lower pKa compared to non-fluorinated analogs, enhancing solubility in polar solvents .
- Hydrogen-Bonding Networks: Compounds like 4-(4-Fluorophenoxy)benzoic acid and 4-Fluoro-2-(phenylamino)benzoic acid exhibit stable crystal structures due to O–H···O and N–H···O interactions, critical for material design .
- Biological Relevance : Halogenation (F, Cl) in analogs such as Christrolane A and 4-(3-Chloro-4-fluorophenyl)benzoic acid improves bioactivity by enhancing target binding and resistance to enzymatic degradation .
Biological Activity
4-(2-Fluoro-4-hydroxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a carboxylic acid and a hydroxy group, which contribute to its reactivity and biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.207 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, while the hydroxy group can form hydrogen bonds with biological molecules, potentially influencing its interactions with various targets in biological systems.
The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in inflammatory pathways. Notably, it has been indicated that this compound could interact with cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, which could be beneficial in developing new antibacterial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it may inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways affected by this compound are still being elucidated, but initial findings indicate interactions with protein kinases that regulate cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzoic Acid | Lacks hydroxy group; primarily used as an intermediate in organic synthesis. | Limited biological activity compared to this compound. |
| 4-Hydroxybenzoic Acid | Lacks fluorine; used in food preservation and cosmetics. | Antimicrobial but less potent than this compound. |
| 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid | Similar structure but different positioning of functional groups. | Exhibits varied biological activities but distinct from those of this compound. |
Case Studies
- Antitumor Activity Investigation : A study examined the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains, showing promising results that suggest its utility in treating infections caused by multi-drug resistant organisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid?
- Methodological Answer : A common approach involves sequential functional group transformations. For example, starting with 2-fluoro-4-methoxyacetophenone, oxidative cleavage using HOBr yields 2-fluoro-4-methoxybenzoic acid (59% yield). Subsequent demethylation with BBr3 removes the methoxy group, producing 2-fluoro-4-hydroxybenzoic acid (57% yield) . Purification is achieved via HPLC using a 1% acetic acid–25% methanol–74% H2O eluent.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns (e.g., fluorine position). Infrared (IR) spectroscopy identifies hydroxyl and carboxylic acid functional groups. X-ray crystallography, as demonstrated for structurally similar fluorinated benzoic acids, resolves molecular conformation and hydrogen-bonding networks .
Q. How can researchers assess the antimicrobial potential of this compound?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are standard. Derivatives can be synthesized via hydrazone formation or esterification, followed by cytotoxicity testing using mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine, hydroxyl) influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom at the ortho position induces electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at the para position. Conversely, the hydroxyl group enhances solubility and hydrogen-bonding capacity, affecting crystallization behavior. Reaction optimization requires adjusting pH and temperature to balance competing pathways .
Q. What strategies improve yields in the demethylation step during synthesis?
- Methodological Answer : Alternatives to BBr3 (e.g., HI in acetic acid) may reduce side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy ensures timely termination. Post-reaction neutralization with aqueous NaHCO3 minimizes acid degradation. Yield improvements (up to 70%) are achievable by optimizing stoichiometry and reaction time .
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzoic acids?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, dihedral angles (e.g., 52–56° between aromatic rings), and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O). For this compound, data collection at low temperatures (100 K) enhances resolution. Software like SHELX or Olex2 refines crystal packing and thermal displacement parameters .
Q. What experimental designs address contradictions in biological activity data across derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing hydroxyl with methoxy) and standardized assays. Confounding factors (e.g., solubility, membrane permeability) are controlled via logP measurements and molecular docking simulations. Meta-analyses of published MIC data identify trends in fluorine’s role in antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
